N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine
Overview
Description
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine is a useful research compound. Its molecular formula is C28H37N3O and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.293662812 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enamine Synthesis Applications
One study explores the use of ethanamines, including compounds structurally related to N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine, in synthesizing 2-alkylamino-3,3-dialkylchroman-4-ols and their corresponding chromanones. This research highlights the utility of such compounds in organic synthesis, particularly in forming complex molecular structures with potential applications in various chemical industries (Dean, Varma, & Varma, 1983).
Catalysis and Polymerization Studies
Another area of research involves the use of similar ethanamine derivatives in catalysis, particularly in the methoxycarbonylation of olefins to produce linear and branched esters. This demonstrates the potential of such compounds in facilitating chemical reactions, which could have significant implications in industrial processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Nucleotide and DNA Interaction
Research on Cu(II) complexes of tridentate ligands, including those structurally similar to the compound , has shown DNA binding propensity and nuclease activity. Such studies are crucial in understanding the interaction between metal complexes and biological molecules, which could have implications in the development of pharmaceuticals and therapeutic agents (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Ligand Synthesis for Metal Complexes
The synthesis of ligands for metal complexes, such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, showcases the role of related compounds in forming chiral, pseudo C3-symmetric complexes with metals. These complexes have potential applications in catalysis, pharmaceuticals, and material sciences (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).
Ethylene Oligomerization
Research also includes the use of (amino)pyridine ligands in the oligomerization of ethylene, which is a fundamental process in the production of polymers. This indicates the potential application of such compounds in the polymer industry, particularly in the synthesis of specific types of plastics or resins (Nyamato, Ojwach, & Akerman, 2016).
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O/c1-21-26-11-5-6-12-27(26)29-28(21)20-30(14-15-32-2)18-22-8-7-13-31(19-22)25-16-23-9-3-4-10-24(23)17-25/h3-6,9-12,22,25,29H,7-8,13-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKJRBWJIXONRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN(CCOC)CC3CCCN(C3)C4CC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.